molecular formula C12H20N4O B2366941 3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine CAS No. 2101195-73-5

3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine

Cat. No.: B2366941
CAS No.: 2101195-73-5
M. Wt: 236.319
InChI Key: FCOCPYCBMHYYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine is a compound that features a piperidine ring, a pyrazole ring, and a propyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperidine and pyrazole rings in its structure makes it a versatile molecule for drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The piperidine ring can then be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine or pyrazole rings.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the piperidine or pyrazole rings.

Scientific Research Applications

3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological targets.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine-3-carboxylate share the piperidine ring structure.

    Pyrazole derivatives: Compounds like pyrazole-3-carboxamide share the pyrazole ring structure.

Uniqueness

3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine is unique due to the combination of both piperidine and pyrazole rings in its structure. This dual-ring system provides a versatile scaffold for drug design, allowing for multiple points of modification and interaction with biological targets.

Properties

IUPAC Name

(4-amino-1-propylpyrazol-3-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-2-6-16-9-10(13)11(14-16)12(17)15-7-4-3-5-8-15/h9H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOCPYCBMHYYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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